molecular formula C12H13FINO B8151908 (5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone

(5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone

Cat. No.: B8151908
M. Wt: 333.14 g/mol
InChI Key: WDDLEIJFWADNFE-UHFFFAOYSA-N
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Description

(5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone is a chemical compound with the molecular formula C12H13FINO It is characterized by the presence of a fluorine atom at the 5-position and an iodine atom at the 2-position on the phenyl ring, along with a piperidin-1-yl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-iodoaniline and piperidine.

    Formation of Intermediate: The 5-fluoro-2-iodoaniline undergoes a reaction with a suitable reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with piperidine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The methanone moiety can be subjected to oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The phenyl ring can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the methanone moiety.

Scientific Research Applications

(5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms, along with the piperidin-1-yl group, contribute to its binding affinity and selectivity towards certain receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2-chlorophenyl)(piperidin-1-yl)methanone
  • (5-Fluoro-2-bromophenyl)(piperidin-1-yl)methanone
  • (5-Fluoro-2-methylphenyl)(piperidin-1-yl)methanone

Uniqueness

(5-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its analogs with different halogen atoms. The combination of fluorine and iodine atoms in the same molecule also contributes to its unique behavior in various chemical and biological contexts.

Properties

IUPAC Name

(5-fluoro-2-iodophenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FINO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDLEIJFWADNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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